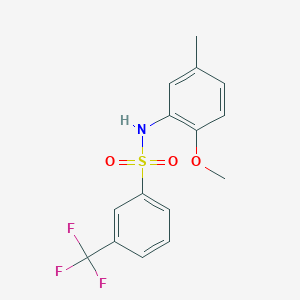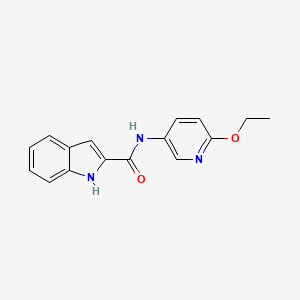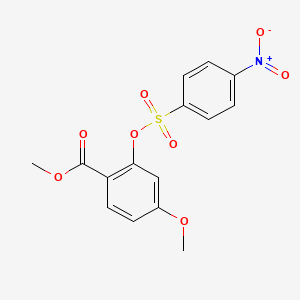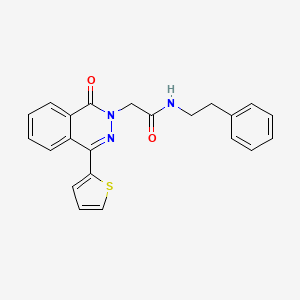
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide, commonly known as MTFB, is a chemical compound that belongs to the sulfonamide class of compounds. It has been widely used in scientific research for its various applications.
Mécanisme D'action
MTFB acts as an inhibitor of CAIX by binding to the active site of the enzyme, thereby preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth and proliferation of cancer cells. MTFB also inhibits the expression of various genes involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
MTFB has been found to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the expression of various genes involved in the growth and survival of cancer cells. Additionally, MTFB has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTFB has several advantages for lab experiments. It is a potent inhibitor of CAIX and has been found to be effective in inhibiting the growth and proliferation of cancer cells. Additionally, MTFB has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, MTFB also has some limitations for lab experiments. It is a toxic compound and requires careful handling. Additionally, the synthesis of MTFB is a multi-step process, which can be time-consuming and expensive.
Orientations Futures
There are several future directions for the research on MTFB. One potential direction is the development of MTFB as a cancer therapy. MTFB has been found to inhibit the growth and proliferation of cancer cells and has shown promising results in preclinical studies. Another potential direction is the development of MTFB as a treatment for inflammatory diseases. MTFB has been found to have anti-inflammatory properties and has shown potential in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of MTFB and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, MTFB is a chemical compound that has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of CAIX, which is overexpressed in various types of cancer cells. MTFB has also been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases. While MTFB has several advantages for lab experiments, it also has some limitations. There are several future directions for the research on MTFB, including the development of MTFB as a cancer therapy and a treatment for inflammatory diseases.
Méthodes De Synthèse
MTFB can be synthesized through a multi-step process that involves the reaction of 2-methoxy-5-methylphenol with trifluoromethyl benzenesulfonyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain MTFB in its pure form.
Applications De Recherche Scientifique
MTFB has been extensively used in scientific research for its various applications. It has been found to be an effective inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. MTFB has also been found to inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy. Additionally, MTFB has been found to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3S/c1-10-6-7-14(22-2)13(8-10)19-23(20,21)12-5-3-4-11(9-12)15(16,17)18/h3-9,19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAJQGJXDHQUDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[4-(2-Methylpropyl)phenyl]sulfonylpiperazin-1-yl]ethanol](/img/structure/B7682464.png)
![N-[4-(morpholin-4-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B7682467.png)
![2-chloro-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]benzenesulfonamide](/img/structure/B7682480.png)
![1-[(3-Bromo-5-fluorophenyl)methyl]-4,5-dimethylimidazole](/img/structure/B7682485.png)




![4-(1-Ethyl-2-methylbenzimidazol-5-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B7682524.png)
![4-chloro-N-[4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B7682531.png)
![3-[[(2-Chloro-6-fluorophenyl)methyl-methylamino]methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7682550.png)
![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)